N-(4-bromophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
The compound N-(4-bromophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide features a fused pyrrolo[3,2-d]pyrimidinone core, a thioacetamide linker, and a 4-bromophenyl substituent. Its structure combines a bicyclic heterocyclic system with sulfur and amide functionalities, which are critical for intermolecular interactions such as hydrogen bonding and π-π stacking . The bromine atom on the phenyl ring enhances lipophilicity and may influence halogen bonding in biological targets.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O2S/c1-26-20(28)19-18(16(11-23-19)13-5-3-2-4-6-13)25-21(26)29-12-17(27)24-15-9-7-14(22)8-10-15/h2-11,23H,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNPWAXWECJKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound belongs to a class of thienopyrimidine derivatives, which are known for their diverse biological activities. The structural formula includes a bromophenyl group and a pyrrolo[3,2-d]pyrimidine core, which contribute to its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
- The compound may inhibit specific kinases such as VEGFR-2 and AKT, which play crucial roles in cancer cell proliferation and survival. Studies have shown IC50 values indicating effective inhibition at low concentrations (e.g., IC50 = 0.075 μM for VEGFR-2) .
2. Induction of Apoptosis:
- Mechanistic studies reveal that treatment with this compound leads to S phase cell cycle arrest and subsequent caspase-3 induced apoptosis in cancer cell lines .
3. Interaction with Nucleic Acids:
- Similar compounds in this class have demonstrated the ability to bind to DNA/RNA, potentially affecting gene expression and replication processes.
Biological Activity Data
Recent studies have highlighted the anticancer potential of this compound. Below is a summary of key findings:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study 1 | Liver Cell Carcinoma (HepG2) | 0.126 | Inhibition of AKT |
| Study 1 | PC-3 Prostate Cancer Cells | 0.075 | Inhibition of VEGFR-2 |
| Study 1 | Various Cancer Cell Lines | 3.105 - 3.12 | Induction of Apoptosis |
Case Studies
Case Study 1: Anticancer Activity
In vitro studies conducted on liver carcinoma cells showed that N-(4-bromophenyl)-2-(thioacetamide) derivatives exhibited significant antiproliferative effects. The most promising candidates were found to induce apoptosis effectively while sparing normal cells from toxicity .
Case Study 2: Kinase Inhibition
A detailed mechanistic evaluation indicated that the compound acts as a potent inhibitor of both VEGFR-2 and AKT pathways, crucial for tumor growth and survival. This was substantiated by docking studies that revealed favorable binding interactions with these targets .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Heterocyclic Modifications
2-[(3-Butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide ()
- Core Structure: Shares the pyrrolo[3,2-d]pyrimidinone scaffold but substitutes the 3-methyl group with a 3-butyl chain.
- Substituents :
- N-Aryl Group : 3,4-Dichlorophenyl (vs. 4-bromophenyl in the target compound).
- Thioacetamide Linker : Identical.
- The 3,4-dichlorophenyl group introduces stronger electron-withdrawing effects compared to 4-bromophenyl, which may alter electronic distribution and binding interactions.
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
- Core Structure: Replaces the pyrrolo[3,2-d]pyrimidinone with a 4,6-dimethylpyrimidine ring.
- Substituents :
- N-Aryl Group : 4-Methylpyridinyl (vs. bromophenyl).
- Thioacetamide Linker : Identical.
- Implications :
- The pyrimidine core lacks the fused pyrrole ring, reducing structural rigidity and possibly diminishing binding affinity to targets requiring planar heterocycles.
- The pyridinyl group introduces basicity, which may improve solubility in aqueous environments compared to halogenated aryl groups.
Substituent Effects on Physicochemical Properties
| Compound Name | Core Structure | R1 (Core) | R2 (N-Aryl) | Key Properties |
|---|---|---|---|---|
| N-(4-bromophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide | Pyrrolo[3,2-d]pyrimidinone | 3-methyl | 4-bromophenyl | Moderate lipophilicity, halogen bonding |
| 2-[(3-Butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide | Pyrrolo[3,2-d]pyrimidinone | 3-butyl | 3,4-dichlorophenyl | High hydrophobicity, strong electron withdrawal |
| 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide | Pyrimidine | 4,6-dimethyl | 4-methylpyridinyl | Improved solubility, reduced rigidity |
Hydrogen Bonding and Crystallography
- The pyrrolo[3,2-d]pyrimidinone core in the target compound and ’s analog provides multiple hydrogen-bonding sites (N–H and C=O groups), facilitating stable crystal packing .
Q & A
Q. What are the key synthetic steps and reaction optimizations for synthesizing this compound?
The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the pyrrolo[3,2-d]pyrimidine core via cyclocondensation of substituted phenyl precursors under reflux (e.g., in acetic acid or DMF) .
- Step 2 : Introduction of the thioacetamide moiety via nucleophilic substitution (e.g., reacting with 2-mercaptoacetamide derivatives in THF at 0–5°C) .
- Step 3 : Final acylation with 4-bromophenyl groups using coupling agents like EDCI/HOBt in dichloromethane . Optimization : Temperature control (±2°C) and solvent polarity adjustments (e.g., switching from DMF to THF) improve yields by 15–20%. Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers confirm the structural integrity and purity of this compound?
Use a combination of analytical techniques:
- NMR : and NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₈BrN₃O₂S: 480.03 g/mol) .
- HPLC : Purity >95% using a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm .
Q. What are common impurities encountered during synthesis, and how are they analyzed?
- By-products : Unreacted intermediates (e.g., residual pyrrolopyrimidine precursors detected via TLC).
- Oxidation products : Sulfoxide derivatives formed during thioether synthesis, identified via LC-MS .
- Resolution : Gradient elution in HPLC or preparative TLC (silica gel) to isolate impurities. Quantify using area normalization in chromatograms .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodology :
- Synthetic modifications : Replace the 4-bromophenyl group with chloro/nitro analogs to assess electronic effects .
- Biological assays : Test derivatives against target enzymes (e.g., kinase inhibition assays) to correlate substituents with IC₅₀ values.
- Computational docking : Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets in kinases) .
Example SAR Table :
| Derivative | Substituent | IC₅₀ (nM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| Parent | 4-BrPh | 120 | -9.2 |
| Analog 1 | 4-ClPh | 85 | -10.1 |
| Analog 2 | 4-NO₂Ph | 450 | -8.3 |
| Data adapted from structural analogs in and . |
Q. What experimental strategies resolve contradictions between computational predictions and observed bioactivity?
- Re-evaluate docking parameters : Adjust protonation states of active-site residues (e.g., histidine tautomers) using molecular dynamics (MD) simulations .
- Biophysical validation : Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and confirm docking poses .
- Crystallography : Co-crystallize the compound with its target protein (e.g., using SHELX for structure refinement) .
Q. How does the compound’s stability under physiological conditions impact experimental design?
- Degradation studies : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor via HPLC for hydrolysis of the thioether or amide bonds .
- Stabilization : Add antioxidants (e.g., 0.1% BHT) to prevent oxidation. Use lyophilization for long-term storage .
Q. What methods assess the compound’s selectivity across related biological targets?
- Panel screening : Test against 50+ kinases/enzymes (e.g., Eurofins KinaseProfiler) to calculate selectivity indices .
- Cellular assays : Compare cytotoxicity in target vs. off-target cell lines (e.g., IC₅₀ ratio >10 indicates selectivity) .
Key Considerations for Data Interpretation
- Contradictions in SAR : Discrepancies between computational and experimental data may arise from solvation effects or protein flexibility. Use free-energy perturbation (FEP) to refine binding affinity predictions .
- Reproducibility : Validate synthesis protocols across 3+ independent batches (RSD <5% for yield/purity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
